molecular formula C23H24N2O3 B11341756 2-(3,5-dimethylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide

2-(3,5-dimethylphenoxy)-N-(4-methoxybenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11341756
M. Wt: 376.4 g/mol
InChI Key: MNPZUONAQZODMA-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of phenoxy, methoxyphenyl, and pyridinyl groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylphenol with 2-bromoacetylpyridine to form an intermediate, which is then reacted with 4-methoxybenzylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

2-(3,5-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-(3,5-DIMETHYLPHENOXY)-N-[(4-METHOXYPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(4-methoxyphenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C23H24N2O3/c1-17-12-18(2)14-21(13-17)28-16-23(26)25(22-6-4-5-11-24-22)15-19-7-9-20(27-3)10-8-19/h4-14H,15-16H2,1-3H3

InChI Key

MNPZUONAQZODMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)N(CC2=CC=C(C=C2)OC)C3=CC=CC=N3)C

Origin of Product

United States

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